Glycyl-D-serine

Descripción general

Descripción

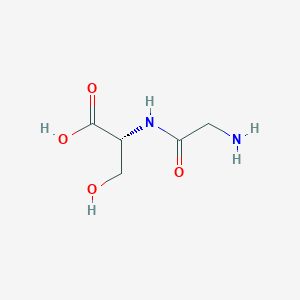

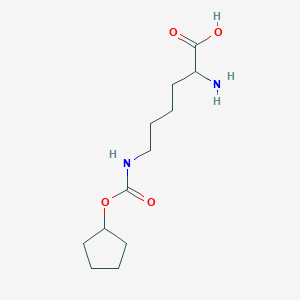

Glycyl-D-serine (GDS) is a dipeptide consisting of glycine and D-serine, which is widely found in various living organisms, including humans. GDS has been studied extensively for its potential therapeutic applications in the fields of neurology, immunology, and oncology. In

Aplicaciones Científicas De Investigación

Cognitive Function and Neurological Disorders

- Alzheimer's Disease : A study by Le Douce et al. (2020) found that impairment in the astrocytic l-serine biosynthesis pathway, which branches from glycolysis and is essential for the production of d-serine, contributes to cognitive deficits in Alzheimer's disease. This suggests that Glycyl-D-serine, being related to d-serine, may have implications in synaptic plasticity and cognitive functions.

Brain Development and Function

- Neurotransmission : According to Schell et al. (1997), d-serine is localized in mammalian brain glial cells near NMDA receptors. This suggests a potential role of Glycyl-D-serine in neurotransmission and synaptic plasticity.

- Brain Glia and Neurons : Research by Ehmsen et al. (2013) highlights the role of astrocytic l-serine (precursor of d-serine) in supporting neuronal function. This implies a possible application of Glycyl-D-serine in maintaining optimal brain function and development.

Cancer Research

- Cancer Cell Proliferation : A study by Maddocks et al. (2017) discussed the role of serine and glycine in supporting cancer cell growth. Given that Glycyl-D-serine is a derivative of serine, it may have potential applications in cancer research, particularly in understanding the metabolic requirements of cancer cells.

- Serine and Glycine Metabolism in Cancer : Amelio et al. (2014) highlight that serine and glycine are crucial for cancer cells, providing precursors for macromolecules and antioxidant defense. This suggests potential applications of Glycyl-D-serine in innovative anticancer therapy targeting serine and glycine biosynthesis.

Metabolic Functions

- Energy Metabolism in Neurons and Glia : Yamasaki et al. (2001) identified that l-serine is essential for energy metabolism in differentiating and differentiated neurons and glia cells, vulnerable to energy loss. This indicates the potential role of Glycyl-D-serine in supporting energy metabolism in the brain.

Mental Health

- Schizophrenia and Mental Disorders : The study by Tsai et al. (1998) found that D-serine supplementation improved symptoms of schizophrenia. This suggests a potential application of Glycyl-D-serine in mental health treatment.

Propiedades

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRXDTUTZHDEU-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-D-serine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-Dimethyl-[1,2,3]oxathiazinane 2,2-dioxide](/img/structure/B3194225.png)

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-methyl-](/img/structure/B3194294.png)

![1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B3194297.png)

![1H-Indole, 2-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-3-methyl-](/img/structure/B3194305.png)